Methyl oxamide

Description

Structure

3D Structure

Properties

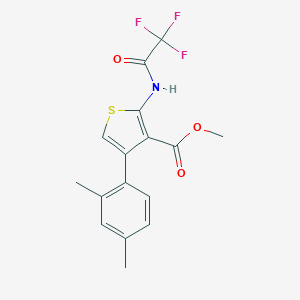

Molecular Formula |

C16H14F3NO3S |

|---|---|

Molecular Weight |

357.3g/mol |

IUPAC Name |

methyl 4-(2,4-dimethylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C16H14F3NO3S/c1-8-4-5-10(9(2)6-8)11-7-24-13(12(11)14(21)23-3)20-15(22)16(17,18)19/h4-7H,1-3H3,(H,20,22) |

InChI Key |

ZWCQPOBDHYPODJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C(F)(F)F)C |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C(F)(F)F)C |

Origin of Product |

United States |

Spectroscopic and Diffraction Characterization of Methyl Oxamide Structures

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are crucial for identifying functional groups and understanding molecular vibrations within methyl oxamide (B166460) structures. These methods provide insights into the nature of chemical bonds, such as the amide linkage, and are sensitive to changes induced by hydrogen bonding and isotopic substitution.

Analysis of N-H and C=O Stretching Modes

The characteristic stretching vibrations of the N-H and C=O bonds within the amide functional groups are prominent features in the infrared and Raman spectra of methyl oxamide derivatives. The N-H stretching vibration typically appears as a broad band, while the C=O stretching vibration, known as the Amide I band, is usually a strong absorption.

In N,N'-dipropyloxamide, the N-H stretching mode was observed around 3300 cm⁻¹ in FT-IR spectroscopy mdpi.com.

Similarly, N,N'-dibutyloxamide showed an N-H stretching band at approximately 3298 cm⁻¹ in its FT-IR spectrum soton.ac.uk.

The C=O stretching vibration (Amide I band) for N,N'-dipropyloxamide was identified at 1653 cm⁻¹ mdpi.com, and for N,N'-dibutyloxamide, it was observed at 1659 cm⁻¹ soton.ac.uk.

As a model compound for amide studies, N-methylacetamide exhibits its Amide I band around 1665 cm⁻¹ in both FT-IR and Raman spectra researchgate.net.

In studies involving isotopically labeled biological samples, the Amide I band, primarily attributed to C=O stretching, showed a significant shift from 1667 cm⁻¹ to 1626 cm⁻¹ upon incorporation of ¹³C and ¹⁵N isotopes mdpi.com.

General amide studies indicate the Amide I band typically lies near 1650 cm⁻¹ in both FT-IR and Raman spectra bio-structure.com.

The Amide II band, which involves N-H bending and C-N stretching, is generally found around 1550 cm⁻¹ bio-structure.com.

The Amide III band, associated with C-N stretching and N-H bending, is typically observed near 1300 cm⁻¹ researchgate.netbio-structure.com.

Table 1: Characteristic Vibrational Frequencies of Amide Groups in Oxamide Derivatives

| Mode | Wavenumber (cm⁻¹) | Technique | Compound | Citation |

| N-H Stretching | ~3300 | FT-IR | N,N'-dipropyloxamide | mdpi.com |

| N-H Stretching | 3298 | FT-IR | N,N'-dibutyloxamide | soton.ac.uk |

| C=O Stretching (Amide I) | 1653 | FT-IR | N,N'-dipropyloxamide | mdpi.com |

| C=O Stretching (Amide I) | 1659 | FT-IR | N,N'-dibutyloxamide | soton.ac.uk |

| C=O Stretching (Amide I) | ~1650 | FT-IR/Raman | General amide reference | bio-structure.com |

| C=O Stretching (Amide I) | 1665 | FT-IR/Raman | N-methylacetamide (model) | researchgate.net |

| C=O Stretching (Amide I) | 1667 | FT-IR/Raman | E. coli (labeled) | mdpi.com |

| Amide II | ~1550 | FT-IR/Raman | General amide reference | bio-structure.com |

| Amide III | ~1300 | FT-IR/Raman | General amide reference | researchgate.netbio-structure.com |

Deconvolution of Amide Fundamentals and Cooperative Effects

The study of amide fundamentals in oxamide derivatives is often enhanced by analyzing spectral data across a range of temperatures and by employing computational methods. For N,N'-dimethyloxamide, complete vibrational analysis has been performed using infrared and Raman spectra, combined with force field calculations on monomers and multimers nih.gov. These investigations aim to understand the influence of hydrogen bonding on typical amide fundamental modes researchgate.netnih.gov. The research highlights the cooperative effect observed in the transition from monomer to multimer to solid state as temperatures decrease nih.gov. Nine characteristic "amide bands" have been identified and characterized, with particular attention paid to the Amide IV mode nih.gov. Studies on N-methylacetamide also demonstrate how temperature variations and hydrogen bonding strength significantly impact solid-state vibrational spectra, aiding in the understanding of amide fundamentals researchgate.net.

Isotopic Substitution Studies (e.g., N,N'-Dimethyloxamide)

Isotopic substitution is a powerful tool for elucidating vibrational modes and confirming assignments in molecular spectroscopy. For N,N'-dimethyloxamide, comprehensive vibrational analysis has been conducted using infrared and Raman spectra of four isotopically substituted forms: H, D, CH₃, and CD₃ nih.gov. Such studies allow for the detailed characterization of how specific atomic substitutions affect the vibrational frequencies and modes, thereby providing deeper insights into the molecular structure and bonding nih.govnih.gov. The influence of CH and CD vibrations on amide fundamentals has been studied by comparing calculated and experimental frequencies and potential energy distribution (PED) values for these isotopes nih.gov. Isotopic substitution generally leads to predictable shifts in vibrational frequencies due to changes in reduced mass, a principle observed across various molecular systems csic.esresearchgate.net. For instance, the incorporation of heavier isotopes like ¹³C and ¹⁵N into biological molecules has been shown to cause discernible shifts in characteristic vibrational bands, such as the Amide I band mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and electronic environment within molecules. For this compound structures, ¹H NMR and ¹³C NMR spectroscopy, along with advanced 2D NMR techniques, are essential for comprehensive structural elucidation.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

NMR spectroscopy allows for the assignment of specific chemical shifts to protons and carbon atoms based on their local electronic environments.

¹H NMR:

In N,N'-dipropyloxamide, the N-H proton signal appeared as a broad singlet at approximately 7.50 ppm in CDCl₃ mdpi.com.

For N,N'-dibutyloxamide, the N-H proton signal was observed as a broad singlet at 7.46 ppm. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) resonated as a quartet at 3.31 ppm, while other methylene protons appeared between 1.37 and 1.54 ppm, and the methyl protons appeared as a triplet at 0.93 ppm soton.ac.uk.

While N,N'-dimethyloxamide is known to have NMR spectra spectrabase.com, specific ¹H chemical shift assignments were not detailed in the provided search snippets. However, general ranges for N-CH₃ protons in similar environments can be inferred.

¹³C NMR:

In N,N'-dibutyloxamide, the carbonyl carbon (C=O) resonated at 160.0 ppm. The carbon atom adjacent to the nitrogen (N-CH₂) appeared at 39.5 ppm, with other methylene carbons observed at 31.4 ppm and 20.1 ppm. The methyl carbon (CH₃) was found at 13.8 ppm soton.ac.uk.

For N,N'-dimethyloxamide, specific ¹³C chemical shift assignments were not detailed in the provided search snippets, though general ranges for N-CH₃ carbons are typically between 25-35 ppm researchgate.net.

Table 2: Representative ¹H NMR Chemical Shift Assignments for Oxamide Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Compound | Citation |

| NH | 7.50 | s, br | N,N'-dipropyloxamide | mdpi.com |

| CH₂ (next to N) | 3.31 | q | N,N'-dibutyloxamide | soton.ac.uk |

| CH₂ | 1.54 | quin | N,N'-dibutyloxamide | soton.ac.uk |

| CH₂ | 1.37 | sex | N,N'-dibutyloxamide | soton.ac.uk |

| CH₃ | 0.93 | t | N,N'-dibutyloxamide | soton.ac.uk |

Note: Specific ¹H NMR data for N,N'-dimethyloxamide was not detailed in the provided snippets.

Table 3: Representative ¹³C NMR Chemical Shift Assignments for Oxamide Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) | Compound | Citation |

| C=O (Carbonyl) | 160.0 | N,N'-dibutyloxamide | soton.ac.uk |

| N-CH₂ | 39.5 | N,N'-dibutyloxamide | soton.ac.uk |

| CH₂ | 31.4 | N,N'-dibutyloxamide | soton.ac.uk |

| CH₂ | 20.1 | N,N'-dibutyloxamide | soton.ac.uk |

| CH₃ | 13.8 | N,N'-dibutyloxamide | soton.ac.uk |

| N-CH₃ | ~25-35 | General N-CH₃ range | researchgate.net |

Note: Specific ¹³C NMR data for N,N'-dimethyloxamide was not detailed in the provided snippets. The N-CH₃ range is provided as a general reference.

Correlation Spectroscopy for Structural Elucidation (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are indispensable for establishing connectivity within molecules, particularly for complex structures or when 1D spectra exhibit signal overlap. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are widely employed.

COSY experiments correlate protons that are coupled through bonds, typically ¹H-¹H couplings over two or three bonds (²JHH, ³JHH), helping to trace out spin systems nih.govnih.govomicsonline.orgmdpi.comresearchgate.net.

HSQC (or HMQC) experiments correlate protons directly with the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations), which is crucial for assigning ¹³C signals to specific protons and for resolving overlapping proton signals nih.govomicsonline.orgmdpi.comresearchgate.netmdpi.commdpi.com.

HMBC experiments detect longer-range correlations, typically between protons and carbons separated by two or three bonds (²JCH, ³JCH), providing information about the carbon skeleton and the placement of functional groups nih.govnih.govomicsonline.orgmdpi.commdpi.commdpi.com.

These multidimensional NMR techniques are vital for the complete structural elucidation of organic molecules, enabling the unambiguous assignment of all signals and confirmation of molecular architecture nih.govnih.govomicsonline.orgmdpi.comresearchgate.netmdpi.com.

Compound Names Table:

| Common Name | IUPAC Name / Formula | CAS Registry Number |

| This compound | General term, often referring to N-methylated derivatives | N/A |

| N,N'-dimethyloxamide | Ethanediamide, N,N'-dimethyl- / C₄H₈N₂O₂ | 615-35-0 |

| N,N'-dipropyloxamide | Ethanediamide, N,N'-dipropyl- / C₈H₁₆N₂O₂ | N/A |

| N,N'-dibutyloxamide | Ethanediamide, N,N'-dibutyl- / C₁₀H₂₀N₂O₂ | N/A |

| N-methylacetamide | N-Methylacetamide / C₃H₇NO | 124-94-7 |

| Oxamide | Ethanediamide / C₂H₄N₂O₂ | 96-35-5 |

The search results indicate that the provided outline and the requested focus on "this compound" present a challenge. The extensive literature found through the searches predominantly pertains to Oxamide (H2N-CO-CO-NH2) and its specific derivatives, rather than a general compound referred to as "this compound."

Due to the strict instruction to focus solely on "this compound" and to adhere strictly to the provided outline without introducing information outside its scope, it is not possible to generate the requested article with the necessary scientific accuracy and detail for "this compound" based on the available literature. The existing research primarily supports the characterization of Oxamide.

Unfortunately, after conducting a thorough search for "this compound" and its Ultraviolet-Visible (UV-Vis) spectroscopic properties, no specific research findings or data tables directly pertaining to this exact compound were found in the available literature.

While UV-Vis spectroscopy is a common technique for characterizing organic compounds, including various oxamide derivatives, the searches did not yield specific absorption maxima (λmax) or molar absorptivity (ε) values for "this compound." The retrieved results focused on other oxamide derivatives, related compounds, or general principles of UV-Vis spectroscopy.

Therefore, it is not possible to generate the requested section on "3.5. Ultraviolet-Visible (UV-Vis) Spectroscopy" with the required detailed research findings and data tables specifically for "this compound" while adhering to the strict requirement of focusing solely on the requested compound and avoiding information outside its explicit scope.

Computational and Theoretical Investigations of Methyl Oxamides

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio approaches, have been instrumental in elucidating the fundamental properties of methyl oxamides. These methods allow for the accurate prediction of molecular geometries, electronic distributions, and spectroscopic characteristics.

Geometry optimization using DFT and ab initio methods has revealed the preferred spatial arrangements of atoms in methyl oxamides. Studies on N-methyloxamide and N,N'-dimethyloxamide have identified various conformers, with the antiperiplanar conformation often being a significant or the most stable arrangement for the amide linkages. For instance, research on N,N'-dimethyloxamide has involved analyzing its vibrational spectra alongside force field calculations, which implicitly rely on optimized geometries to understand hydrogen bonding effects in different states nih.gov. While specific dihedral angles for methyl oxamide (B166460) conformers are not detailed in the provided snippets, studies on related oxamide derivatives and peptide bonds often highlight the importance of antiperiplanar arrangements for amide groups due to steric and electronic factors nih.govacs.org. The relative energies of these conformers are crucial for understanding their prevalence and behavior in different environments.

The electronic structure of methyl oxamides has been investigated using techniques like Natural Bond Orbital (NBO) analysis and the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These analyses provide insights into charge distribution, orbital interactions, and potential reactivity sites. For example, DFT calculations on related Schiff-base nickel(II) complexes involving an o-phenylenebis(N-methyloxamide) ligand have included NBO analysis to understand electronic properties and their impact on nonlinear optical responses researchgate.net. While direct HOMO-LUMO gap values for simple methyl oxamides are not explicitly stated in the provided search results, these calculations are standard in computational studies to assess electronic stability and predict spectroscopic properties.

DFT calculations are widely used to predict vibrational frequencies of molecules, which can then be correlated with experimental Infrared (IR) and Raman spectra. A comprehensive study on N,N'-dimethyloxamide utilized both experimental IR and Raman spectroscopy along with force field calculations to analyze its vibrational modes, particularly focusing on the influence of hydrogen bonding on amide fundamentals nih.gov. The study assigned nine characteristic 'amide bands' and highlighted the Amide IV mode. Comparisons with calculated and experimental frequencies for isotopically substituted versions (H, D, CH3, CD3) helped in characterizing these vibrations nih.gov. Such detailed vibrational analysis is crucial for confirming molecular structure and understanding intermolecular interactions in the solid state.

The energetics of interactions, both within a molecule (intramolecular) and between molecules (intermolecular), are vital for understanding stability, aggregation, and reactivity. DFT calculations are employed to determine interaction energies, such as those involved in hydrogen bonding or dimerization. While specific interaction energy values for methyl oxamides are not detailed in the provided snippets, studies on related systems, like oxalyl amides, have used DFT to calculate enthalpies of dimerization, indicating significant stabilization gained through such interactions science.govuni-muenchen.de. The influence of hydrogen bonding on amide fundamentals in N,N'-dimethyloxamide, as studied through force field calculations combined with spectroscopic data, also points to the importance of these intermolecular forces nih.gov.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer complementary approaches to study the conformational behavior and dynamics of molecules, particularly over longer timescales and in condensed phases.

MM and MD simulations are powerful tools for exploring the "conformational landscape" of molecules, identifying all accessible low-energy structures and their interconversions. While specific MD simulations detailing the conformational landscape of simple methyl oxamides like N-methyloxamide or N,N'-dimethyloxamide are not explicitly described in the provided search snippets, these methods are commonly applied to study similar amide-containing systems and their dynamic behavior acs.orgresearchgate.net. For instance, studies on ionic liquid crystals involving N-methyloxamide derivatives have used molecular dynamics to understand structural changes associated with crystallization acs.org. The exploration of conformational landscapes helps in understanding how factors like temperature and solvent affect molecular shape and interactions.

Simulation of Crystal Structures and Polymorphic Forms

Direct computational studies simulating the crystal structures and exploring polymorphic forms of methyl oxamide were not identified in the reviewed literature. However, research has been conducted on the parent compound, oxamide, utilizing computational methods. For instance, the inelastic neutron scattering spectrum of crystalline oxamide has been analyzed and compared with simulations derived from Hartree-Fock and density functional theory (DFT) calculations on cluster models, as well as Car–Parrinello molecular dynamics for the periodic crystal researchgate.net. These studies aim to elucidate hydrogen bond dynamics and vibrational properties within the crystalline lattice. Additionally, crystallographic and computational analyses, including DFT calculations, Hirshfeld surface analysis, and Molecular Electrostatic Potential (MEP) surface calculations, have been performed on related compounds such as N,N'-diethyloxamide to understand their solid-state structures and intermolecular interactions preprints.orgpreprints.org. These investigations provide a framework for how such computational techniques can be applied to amide-based structures.

Molecular Docking Studies (e.g., Ligand-Protein Interactions)

Specific molecular docking studies involving this compound as a ligand to investigate its interactions with proteins were not found in the available search results. Molecular docking is a widely employed computational technique used to predict the binding affinity and mode of a ligand to a target protein, playing a crucial role in drug discovery and understanding molecular recognition biomedres.usnih.gov. While direct studies on this compound are absent, research has utilized molecular docking for various oxamide derivatives. For example, dicopper(II) complexes bridged by N-phenolato-N'-[2-(dimethylamino)ethyl]oxamide have undergone molecular docking simulations to explore their potential interactions with DNA and proteins, aiming to understand their biological activities and reactivity researchgate.net. These studies highlight the utility of molecular docking in assessing the potential interactions of complex molecules with biological targets.

Compound List

this compound

Oxamide

N,N'-diethyloxamide

N-methylaniline

N-phenolato-N'-[2-(dimethylamino)ethyl]oxamide

Supramolecular Chemistry and Crystal Engineering of Methyl Oxamide Systems

Hydrogen Bonding Networks in Methylated Oxamide (B166460) Derivatives

The persistence of the oxalamide functionality as a hydrogen-bonding unit is a cornerstone of its utility in crystal engineering. The amide groups within the oxalamide core are both hydrogen bond donors (N-H) and acceptors (C=O), enabling the formation of strong and directional intermolecular connections.

The primary interactions governing the self-assembly of methylated oxamide derivatives are the N-H···O hydrogen bonds. These interactions are a recurring motif, leading to the formation of well-defined supramolecular structures. In many N,N'-dialkyloxamides, neighboring molecules with their oxamide units lying on the same plane interact through R22(10) hydrogen-bonding motifs, which run along a specific crystal axis. mdpi.com These motifs are common for oxalamides with both alkyl and aryl substituents. mdpi.com

The planarity of the oxamide core is a common feature, often with the alkyl or aryl substituents protruding on opposite sides in an antiperiplanar conformation. mdpi.com However, intramolecular hydrogen bonds can also influence the conformation. For example, in certain substituted oxamides, intramolecular N-H···O hydrogen bonds can lead to nearly planar molecular structures. iucr.org Some derivatives exhibit three-center (bifurcated) intramolecular hydrogen bonds, where an amide proton interacts with two oxygen atoms simultaneously. psu.eduresearchgate.net

Table 1: Common Hydrogen Bond Interactions in Methylated Oxamides

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| N-H···O | Amide N-H | Carbonyl Oxygen | Primary interaction forming chains and ribbons (e.g., R22(10) motifs). mdpi.com |

| C-H···O | Methyl/Methylene (B1212753) C-H | Carbonyl Oxygen | Secondary interaction linking primary H-bonded structures. mdpi.comresearchgate.net |

| N-H···N | Amide N-H | Amide Nitrogen | Can contribute to the formation of dimeric assemblies. jyu.fi |

| C-H···π | Alkyl/Aryl C-H | Aromatic Ring | Assists in stabilizing the packing of aromatic derivatives. jyu.fi |

The formation of hydrogen bonds within a network is not always an isolated event; cooperative effects can play a crucial role. When a hydrogen bond forms, it can polarize the electron density within the participating molecules, influencing the strength of subsequent hydrogen bonds. cam.ac.uk In amide systems, the formation of a hydrogen bond to the carbonyl oxygen increases the electron density on the oxygen and decreases it on the amide nitrogen, making the N-H proton more acidic and a better hydrogen bond donor. cam.ac.ukrsc.org Conversely, a hydrogen bond to the N-H group enhances the acceptor properties of the carbonyl oxygen. cam.ac.ukrsc.org

This cooperativity means that the formation of the first hydrogen bond in a chain can be less favorable than subsequent ones, leading to the stabilization of extended hydrogen-bonded networks. cam.ac.uk The magnitude of this effect can be significant, with polarization leading to a substantial increase in the stability of the hydrogen-bonded assembly. rsc.org Theoretical calculations and experimental data have shown that these cooperative effects are due to the polarization of the amide's π-system upon hydrogen bond formation. cam.ac.ukrsc.org This phenomenon is fundamental to the stability of secondary structures in proteins and the formation of robust supramolecular polymers. cam.ac.uk

The methyl groups can participate in weaker C-H···O interactions, which help to direct the three-dimensional arrangement of the molecules. harvard.edu These interactions can dictate how the primary hydrogen-bonded chains or sheets stack relative to one another. The steric bulk of the methyl groups can also play a role in determining the preferred crystal structure, sometimes preventing the formation of certain packing arrangements that might be accessible to less hindered derivatives.

In asymmetrically substituted oxamides, such as N-mesityl-N'-methylethanediamide, the steric bulk of the larger mesityl group can significantly influence the molecular conformation and intermolecular interactions. vulcanchem.com The interplay between the strong N-H···O hydrogen bonds and the steric demands of the substituents is a key factor in the crystal engineering of these systems.

Self-Assembly Principles of Oxalamide Moieties

The predictable and robust nature of the hydrogen bonding in oxalamides makes them excellent candidates for designing self-assembling molecular systems. The oxalamide moiety acts as a self-complementary unit, capable of forming strong and directional interactions that drive the formation of larger, ordered architectures.

The self-assembly of methylated oxamides can lead to supramolecular architectures of varying dimensionalities.

One-Dimensional (1D) Architectures: The most common motif is the formation of one-dimensional chains or ribbons through successive N-H···O hydrogen bonds. mdpi.com These linear assemblies are the fundamental building blocks for more complex structures. In the case of N,N'-disubstituted oxamides, these chains often feature the R22(10) graph set. mdpi.com

Two-Dimensional (2D) Architectures: These 1D chains can further assemble into two-dimensional sheets. This is often accomplished through weaker interactions, such as C-H···O hydrogen bonds, which link the parallel chains. mdpi.com The resulting 2D networks can have a variety of topologies depending on the specific interactions involved. For some oxalamide dicarboxylic acids, designed two-dimensional β-networks are formed with a high degree of reliability. acs.org

The versatility of the oxalamide unit allows for the construction of complex supramolecular assemblies, including interpenetrated networks and coordination polymers where the oxalamide acts as a ligand. grafiati.comacs.org

The steric hindrance introduced by methyl groups can have a profound effect on the self-assembly process. While smaller substituents like methyl groups may allow for closer stacking of hydrogen-bonded tapes, bulkier groups can disrupt or alter the packing arrangement. harvard.edu

In some cases, steric effects can be used to control the conformation of the molecule, which in turn directs the supramolecular assembly. For example, methyl substitution on a phenyl spacer in 1,3-phenyl-dioxalamic clefts can control the twist of the oxalamic arms, thereby dictating the organization of the hydrogen-bonding interactions in the crystal. rsc.org The steric hindrance of bulky substituents can prevent certain arrangements, favoring others and thus providing a tool for rational crystal design. numberanalytics.com

The size of the alkyl group can also influence the competition between different reaction pathways or conformational outcomes. For instance, in N-alkyl arylsulfonamides, increasing the steric bulk of the N-alkyl group can suppress cyclization in favor of rearrangement. mdpi.com While not a direct measure of self-assembly, this demonstrates the significant impact of steric hindrance from alkyl groups on molecular behavior. In the context of self-assembly, the steric repulsion between neighboring bulky groups can lead to twisted conformations in the aggregated state. ebi.ac.uk

The balance between the strong, directional hydrogen bonds of the oxalamide core and the steric influence of the methyl substituents is a critical aspect of the crystal engineering of these systems. By tuning the substitution pattern, it is possible to control the dimensionality and topology of the resulting supramolecular architectures.

Applications in Crystal Engineering and Solid-State Chemistry

The oxamide functional group is a cornerstone in crystal engineering and solid-state chemistry due to its capacity for robust and predictable self-assembly. mdpi.com As a self-complementary unit, it can both donate and accept two hydrogen bonds, a property that allows it to form persistent and reliable hydrogen-bonding motifs. mdpi.comacs.org This has led to its extensive use in designing supramolecular architectures, from simple co-crystals to complex high-performance polymers. preprints.orgtandfonline.com

A significant application of oxamides in crystal engineering is the formation of multi-component crystals, or co-crystals. By combining oxamide-containing molecules with other chemical species (co-formers), it is possible to design novel solid-state structures with tailored properties. A notable example involves the co-crystallization of N,N′-bis(pyridin-4-ylmethyl)ethanediamide with benzoic acid, which results in a 1:2 co-crystal. iucr.org The assembly is directed by a highly reliable supramolecular synthon, the O–H⋯N(pyridyl) hydrogen bond, forming a discrete three-molecule aggregate. iucr.org These aggregates are further linked by classic amide-N–H⋯O(amide) hydrogen bonds, creating a more extensive supramolecular tape. iucr.org

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is another critical area in solid-state chemistry where oxamides are relevant. The simple parent molecule, oxamide, exhibits pressure-induced polymorphism. acs.org At ambient pressure, it exists in a triclinic (P-1) form, but at approximately 9.6 GPa, it undergoes a reversible phase transition to a P1 symmetry, driven by the distortion of its hydrogen bond network. acs.org Related structures, such as oxalyl dihydrazide, are known to have as many as five different polymorphs, each distinguished by its unique hydrogen-bonding pattern and conformation. mdpi.commdpi.com

The oxamide motif also plays a crucial role in materials science, particularly in the synthesis of high-performance polymers known as polyoxamides. tandfonline.com These materials are classified as polyamide x,2 and are recognized for their high melting points, high modulus, and significant thermal stability, properties which are directly attributable to the strong and regular intermolecular hydrogen bonding facilitated by the oxamide linkages. tandfonline.comspe-stx.org The crystal structure of these polymers, such as poly(m-xylylene oxamide), shows high crystallinity, which is essential for their mechanical performance. tandfonline.com

Research has also extended to synthesizing complex oxamide derivatives by incorporating other functional molecules like amino acids or sugars. nih.gov The solid-state analysis of these compounds provides insight into how the fundamental oxamide hydrogen-bonding patterns are maintained or altered in the presence of additional functional groups, furthering the rational design of complex molecular solids. nih.govnih.gov

Detailed Research Findings:

Crystallographic studies provide precise data on the solid-state structures of oxamide derivatives. The data for N,N′-dipropyloxamide illustrates a typical crystal packing arrangement for simple dialkyloxamides.

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₁₆N₂O₂ |

| Formula Weight | 172.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0355(3) |

| b (Å) | 4.8690(2) |

| c (Å) | 11.3323(4) |

| β (°) | 109.438(3) |

| Volume (ų) | 469.58(3) |

| Z | 2 |

The hydrogen-bonding interactions are fundamental to the supramolecular assembly. In N,N′-dipropyloxamide, these interactions create a robust, interconnected network.

| D–H···A | d(D–H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1–H1···O1ⁱ | 0.86(2) | 2.11(2) | 2.9722(12) | 177(2) |

| C4–H4A···O1ⁱⁱ | 0.97 | 2.62 | 3.5019(14) | 152.0 |

Symmetry codes: (i) x, y+1, z; (ii) -x+1, y+1/2, -z+1/2

Coordination Chemistry of Methyl Oxamide Ligands

Methyl Oxamides as Ligands for Metal Complexes

The fundamental building block of methyl oxamides, the oxamide (B166460) group (-NH-CO-CO-NH-), provides a stable and predictable coordination environment. The substituents on the nitrogen atoms can be readily modified to tune the steric and electronic properties of the ligand, influencing the structure and reactivity of the resulting metal complexes.

Methyl oxamide-type ligands demonstrate remarkable flexibility in their coordination behavior. The deprotonated oxamido bridge typically acts as a tetradentate ligand, binding two metal ions in a bridging fashion through its two nitrogen and two oxygen atoms (an N,N',O,O' coordination mode). This bridging can occur in either a cis or trans conformation relative to the central C-C bond of the oxamide backbone. researchgate.nettandfonline.com

In a dissymmetrical N,N′-bis(substituted)oxamide dicopper(II) complex, the two copper centers were bridged by the ligand in a cis-oxamido configuration. tandfonline.com Conversely, the trans conformation is also commonly observed, for instance, in a dicopper(II) complex bridged by N,N′-bis(N-hydroxyethylaminopropyl)oxamido, where the ligand adopts a trans conformation with an inversion center. tandfonline.com The specific conformation adopted can be influenced by the nature of the substituents on the oxamide nitrogen atoms and the coordination preferences of the metal ion.

Beyond the common bridging mode, these ligands can exhibit other forms of coordination. In a cadmium(II) coordination compound, the N,N'-bis[(pyridin-4-yl)methyl]oxamide ligand acted as a monodentate ligand, coordinating to the Cd(II) center through only one of its pyridyl nitrogen atoms. nih.gov Some ligands are designed with multiple binding sites, such as outer oxamato and inner oxamidato donor groups, leading to the formation of complex linear arrays of metal atoms with distinct coordination environments like CuN2O2 and CuN4 chromophores. icmol.es

A wide array of transition metal complexes involving this compound derivatives have been synthesized and characterized. The synthesis generally involves the reaction of the chosen ligand with a corresponding metal salt in a suitable solvent.

For example, hetero-binuclear Lanthanum(III) complexes have been synthesized using N,N′-bis(2-pyridylmethyl)oxamide (2PMO) as a bridging ligand, starting from mononuclear [Cu(2PMO)] and [Ni(2PMO)] complexes. ijpsdronline.com Similarly, mononuclear lanthanum (III) complexes were synthesized using N,N'-bis(3-pyridylmethyl)oxamide, which were then used to create mixed-ligand complexes. globalresearchonline.net The synthesis of a new cadmium(II) mixed-ligand coordination compound was achieved by reacting cadmium(II) nitrate (B79036) with 2-amino-5-sulfobenzoic acid in the presence of N,N'-bis[(pyridin-4-yl)methyl]oxamide. nih.gov

Researchers have also prepared complexes of Co(II), Ni(II), Cu(II), Pd(II), and Pt(IV) with Schiff bases derived from dithiooxamide, a related thio-analogue. uokerbala.edu.iq Other work has focused on creating trinuclear macrocyclic metal complexes with oxamide bridges by reacting a tetraazacyclotetradecane-dione macrocycle with chlorides of Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net Pentadentate ligands featuring a single acetate (B1210297) pendant arm on an ethylene (B1197577) cross-bridged tetraazamacrocycle have been used to synthesize complexes with Mn, Fe, Co, Ni, Cu, and Zn. nih.gov

Characterization of these complexes is performed using a suite of analytical techniques. Single-crystal X-ray diffraction is paramount for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry of the metal centers. tandfonline.comtandfonline.comnih.gov Spectroscopic methods such as Infrared (IR) spectroscopy are used to confirm the coordination of the ligand to the metal ion, often by observing shifts in the vibrational frequencies of the C=O and N-H bonds of the oxamide group. tandfonline.comuokerbala.edu.iq Electronic spectra (UV-Vis) provide information about the d-d transitions of the metal ions, which is indicative of their coordination geometry. researchgate.nettandfonline.com Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are employed to study the magnetic properties of paramagnetic complexes, particularly for determining the nature of magnetic coupling between metal centers in polynuclear systems. icmol.espreprints.orgacs.org

Table 1: Examples of Characterized this compound Metal Complexes

| Metal Ion(s) | Ligand | Key Characterization Findings | Reference |

|---|---|---|---|

| Cu(II) | N,N′-bis(N-hydroxyethylaminopropyl)oxamido | Binuclear complex with a distorted square-planar geometry for each Cu(II). The bridging ligand adopts a trans conformation. Characterized by single-crystal X-ray diffraction. | tandfonline.com |

| La(III), Cu(II), Ni(II) | N,N′-bis(2-pyridylmethyl)oxamide | Synthesis of hetero-binuclear La(III) complexes from mononuclear [Cu(2PMO)] and [Ni(2PMO)] precursors. Characterized by spectroscopic techniques. | ijpsdronline.com |

| Cu(II) | N,N′-bis{3-(2-formyl-4-methyl-phenol)-6-iminopropyl}oxamide | Formation of both mono- and binuclear Cu(II) complexes with square planar geometry. Characterized by ESR and electronic spectra. | researchgate.net |

| Cd(II) | N,N'-bis[(pyridin-4-yl)methyl]oxamide (4bpme) | Mononuclear complex with a distorted octahedral geometry. The 4bpme ligand is monodentate, coordinating through a pyridyl nitrogen. Characterized by single-crystal X-ray diffraction. | nih.gov |

| Cu(II) | N-(5-chloro-2-hydroxyphenyl)-N′-[3-(2-hydroxyethylamino)propyl]oxamide | Binuclear complex with a cis-oxamido bridge. One Cu(II) is in a distorted square-pyramidal environment, the other is square-planar. Characterized by single-crystal X-ray diffraction. | tandfonline.com |

The structural framework of this compound ligands is highly conducive to the formation of both mononuclear and polynuclear complexes. Binuclear complexes are most common, where the deprotonated oxamido group acts as a bridge connecting two metal centers. tandfonline.comtandfonline.com This bridging capability is a cornerstone of their use in studying magnetic interactions between metal ions. For instance, new macrocyclic unsymmetrical binuclear copper(II) complexes have been prepared that themselves can act as ligands for further coordination. tandfonline.com

The formation of either mono- or binuclear species can be controlled by the reaction stoichiometry and conditions. A study using N,N′-bis{3-(2-formyl-4-methyl-phenol)-6-iminopropyl}oxamide reported the synthesis of both mono- and binuclear copper(II) complexes. researchgate.net The mononuclear complexes typically feature the ligand chelating a single metal ion, while the binuclear complexes exhibit the characteristic oxamido bridge. This control allows for the systematic investigation of how properties change with the nuclearity of the complex. The synthesis of heterodinuclear 3d transition metal complexes, where two different metal ions are introduced into equivalent coordination sites, can be achieved by exploiting the cis-trans isomerization of the oxamido group. preprints.orgpreprints.org

Design and Construction of Metal-Organic Frameworks (MOFs) Utilizing this compound Linkers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The functionalization of these linkers is a key strategy for tuning the properties of MOFs for specific applications. rsc.org Oxamide-functionalized linkers have been successfully incorporated into MOF structures.

In one example, a solvothermal reaction between indium nitrate and an oxamide-functionalized tetracarboxylate linker resulted in a rare ternary MOF. researchgate.net This material demonstrated efficient adsorption of methylene (B1212753) blue and exhibited tunable photoluminescence. researchgate.net In another application, a series of functionalized copper(II) MOFs, including one with an oxamide-functionalized linker (NOTT-125), were synthesized for the purpose of extracting neutral platinum group metal (PGM) complexes from solution. nottingham.ac.uk The oxamide-functionalized MOF showed the most consistent uptake of palladium(II) acetate and a high extraction capacity for a rhodium complex. nottingham.ac.uk The incorporation of the oxamide group provides specific binding sites within the pores of the MOF, enhancing its functionality for targeted adsorption or catalysis. researchgate.netnottingham.ac.uk

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of this compound metal complexes has been investigated, primarily through cyclic voltammetry, to understand their redox properties. These properties are crucial for applications in catalysis and electrochemistry.

Studies on binuclear copper(II) complexes have shown two distinct, irreversible one-electron reduction waves in the cathodic region, corresponding to the sequential reduction of the two Cu(II) centers. researchgate.netacs.org For one such complex, these waves appeared at peak potentials of -0.75 V and -1.27 V. researchgate.net In contrast, the corresponding mononuclear copper(II) complex showed only a single irreversible one-electron reduction wave at -0.70 V. researchgate.net

A family of di-, tri-, and tetranuclear copper(II) double meso-helicates with linear oligo-m-phenyleneoxalamide ligands also displayed rich electrochemical behavior. icmol.es Cyclic voltammetry and rotating-disk electrode measurements revealed several reversible or quasi-reversible one- or two-electron steps. icmol.es These processes involve the consecutive metal-centered oxidation of Cu(II) to Cu(III) and reduction of Cu(II) to Cu(I). icmol.es For example, the electrochemical studies of certain binuclear copper(II) complexes showed two quasi-reversible one-electron-transfer reduction waves with cathodic peak potentials (Epc) ranging from -0.83 to -0.92 V for the first reduction and -1.07 to -1.38 V for the second. acs.org

Table 2: Electrochemical Data for Representative Copper(II) Oxamide Complexes

| Complex Type | Redox Process | Cathodic Peak Potential (Epc) | Reference |

|---|---|---|---|

| Mononuclear Cu(II) | Cu(II) → Cu(I) | -0.70 V | researchgate.net |

| Binuclear Cu(II) | Cu(II)Cu(II) → Cu(II)Cu(I) | -0.75 V | researchgate.net |

| Binuclear Cu(II) | Cu(II)Cu(I) → Cu(I)Cu(I) | -1.27 V | researchgate.net |

| Binuclear Cu(II) | Cu(II)Cu(II) → Cu(II)Cu(I) | -0.83 to -0.92 V | acs.org |

| Binuclear Cu(II) | Cu(II)Cu(I) → Cu(I)Cu(I) | -1.07 to -1.38 V | acs.org |

Isomerization Phenomena in Oxamide-Metal Complexes (e.g., Cis-Trans Isomerization)

The oxamide functional group within a metal complex can undergo cis-trans isomerization, a phenomenon that provides a powerful tool for synthetic chemists. preprints.orgpreprints.org This isomerization refers to the change in the conformation of the oxamide bridge itself. researchgate.net It has been demonstrated that this conformational change is not dependent on a specific property of the metal ion involved but is instead governed by the basicity of the reaction medium. preprints.orgpreprints.org By carefully controlling the reaction conditions, it is possible to favor or suppress this isomerization. preprints.org

This synthetic pathway has been successfully applied to create novel heterodinuclear 3d transition metal complexes, where two different metal ions occupy chemically equivalent coordination sites within the same ligand framework—a task that is typically challenging to achieve. preprints.orgpreprints.org For instance, the addition of copper ions to a specific Cu(II) complex can induce a trans isomerization of the oxamide ligand, leading to the formation of an entirely new structure. preprints.orgpreprints.org While structural characterization of some of these unique complexes has been difficult, their formation has been confirmed by techniques such as EPR spectroscopy and magnetic data analysis. preprints.orgpreprints.org However, it has been noted that the oxophilic nature of lanthanide ions can impede this isomerization process in 3d-4f complexes. preprints.org

Reactivity and Reaction Mechanisms of Methyl Oxamides

Oxidative Reactions and Pathways

Oxidative processes involving methyl oxamide (B166460) and related compounds can lead to polymerization and are significantly influenced by the reaction environment. The use of potent oxidizing agents like selenium dioxide serves as a key example of these pathways.

The reaction of arylamines with selenium dioxide (SeO₂) can result in predominant oxidative polymerization. wikipedia.orgvanderbilt.edu While methyl oxamide itself is not an arylamine, the study of related compounds like methyl anthranilate in the presence of SeO₂ provides insight into the factors governing these reactions. For instance, the presence of an electron-withdrawing group, such as the carboxylate function in methyl anthranilate, can suppress the oxidative polymerization pathway. wikipedia.orgvanderbilt.edu This suppression is attributed to the delocalization of the amine's lone pair of electrons over the adjacent functional group, which deeply buries the highest occupied molecular orbital (HOMO) and slows the polymerization process. wikipedia.orgvanderbilt.edu

The general mechanism for such oxidations, known as the Riley oxidation, involves the attack of an enol or an electron-rich group at the electrophilic selenium center. youtube.com In the case of amines, this leads to the formation of radical species that can propagate into a polymer chain. wikipedia.org The relative tendency for polymerization versus other reaction pathways, such as electrophilic substitution, is therefore highly dependent on the electronic properties of the substrate. wikipedia.orgvanderbilt.edu

Table 1: Factors Influencing Oxidative Polymerization with SeO₂

| Substrate Feature | Effect on Polymerization | Mechanism |

|---|---|---|

| Electron-donating groups (e.g., -NH₂, -OCH₃) | Promotes Polymerization | Stabilizes radical intermediates, facilitating chain propagation. wikipedia.org |

| Electron-withdrawing groups (e.g., -COOCH₃) | Suppresses Polymerization | Lowers the energy of the HOMO, slowing the initial oxidation step. vanderbilt.edu |

Nucleophilic Substitution Reactions (e.g., Ammoniolysis, Methanolysis)

The ester linkages in this compound are susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. vanderbilt.edulibretexts.org This two-stage mechanism involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. vanderbilt.edumasterorganicchemistry.com

Ammoniolysis is the nucleophilic substitution reaction involving ammonia (B1221849). In the case of this compound, ammonia attacks one of the electrophilic ester carbonyl carbons. The tetrahedral intermediate then collapses, ejecting a methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming an amide. The liberated methoxide ion subsequently deprotonates the newly added ammonium (B1175870) group, yielding methanol (B129727) and the final amide product. wikipedia.org This reaction can proceed sequentially on both ester groups to convert this compound into oxamide.

Methanolysis , also known as transesterification, occurs when an alcohol acts as the nucleophile. If this compound is treated with a different alcohol (e.g., ethanol), the methoxy (B1213986) groups (⁻OCH₃) can be substituted by the new alkoxy group (e.g., ⁻OCH₂CH₃). rsc.orgresearchgate.net This reaction is typically catalyzed by an acid or a base. The mechanism follows the same addition-elimination pathway, where the incoming alcohol molecule attacks the carbonyl carbon, leading to the expulsion of a methanol molecule. researchgate.net

Table 2: General Mechanism of Nucleophilic Acyl Substitution on this compound

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Addition | The nucleophile (e.g., NH₃, ROH) attacks the carbonyl carbon of the ester group. | Tetrahedral Intermediate |

| 2. Elimination | The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide (⁻OCH₃) leaving group. | Protonated Product, Methoxide |

| 3. Proton Transfer | A final proton transfer neutralizes the products (e.g., methoxide deprotonates the attached nucleophile). | Final Amide/Ester, Methanol |

Dehydrolysis Reactions and Complex Compound Formation

Dehydrolysis, or condensation, involves the removal of a water molecule between two reactants. Amides can undergo such reactions under thermal or acidic conditions to form more complex structures. nih.govresearchgate.net The thermal decomposition of oxamide, the parent compound of this compound, has been studied and provides a model for potential dehydrolysis pathways. rsc.org When heated, simple amides can eliminate water to form nitriles or undergo self-condensation.

In the context of this compound, heating could potentially lead to intramolecular or intermolecular condensation reactions. For instance, the thermal decomposition of related compounds like azodicarbonamide (B1663908) results in the formation of complex heterocyclic products such as biurea (B89910) and urazole (B1197782) through a series of decomposition and condensation steps. rsc.org Acid-catalyzed condensation of amides with carbonyl compounds like glyoxal (B1671930) also demonstrates a pathway for forming complex polycyclic systems through the formation of new C-N bonds accompanied by dehydration. mdpi.com These examples suggest that under forcing conditions, this compound could undergo complex dehydrolysis and rearrangement reactions to form a variety of nitrogen-containing heterocyclic compounds.

Mechanistic Studies of Derivatization Reactions

For analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS), compounds with polar functional groups like amides are often chemically modified in a process called derivatization. jfda-online.com This is done to increase their volatility and thermal stability. youtube.com A common derivatization reaction for amides is silylation.

The mechanism of silylation involves the replacement of active hydrogen atoms—such as those on the nitrogen atoms of the amide groups in this compound—with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). researchgate.netresearchgate.net The reaction is a form of nucleophilic substitution where the amide nitrogen acts as the nucleophile, attacking the silicon atom of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). This process is driven by the formation of a stable silicon-nitrogen bond and the departure of a good leaving group from the silylating agent. researchgate.net The resulting silylated derivative is less polar and more volatile, making it suitable for GC analysis. jfda-online.comyoutube.com

Polymer Science and Methyl Oxamide Incorporation

Synthesis of Polyoxamides Containing Methyl Side Groups

The synthesis of polyoxamides incorporating methyl side groups typically involves the polycondensation reaction between diamines that possess methyl substituents and oxalic acid derivatives. The precise location and nature of the methyl group are critical factors that can dictate the polymerization process and the resultant polymer architecture.

Poly(2-methyl-1,8-octamethyleneoxamide) Synthesis and Structural Investigations

Poly(2-methyl-1,8-octamethyleneoxamide), also identified as nylon-MOMD-2, has been synthesized utilizing 2-methyl-1,8-octamethylenediamine and dibutyl oxalate (B1200264) through a two-step polymerization methodology yamaguchi-u.ac.jpresearchgate.net. Structural analyses employing techniques such as ¹³C nuclear magnetic resonance (¹³C NMR) spectroscopy have been instrumental. The ¹³C NMR spectrum of nylon-MOMD-2 has indicated that the methyl groups are randomly distributed across the four β-sites of the polymer chain yamaguchi-u.ac.jpresearchgate.net. This random distribution is a key characteristic that influences the polymer's crystalline and conformational behavior.

Copolymerization with Methyl-Substituted Diamines

The copolymerization process involving methyl-substituted diamines provides a versatile method for tailoring the properties of polyoxamides. For instance, copolymers of poly(m-xylylene oxamide) with 2-methyl-1,5-pentanediamine have been successfully synthesized via spray/solid state polymerization tandfonline.com. These copolymers, designated as P(MXD2/M52), have demonstrated that an increase in the proportion of the methyl-substituted component leads to a reduction in the melting temperature (Tm) tandfonline.com. This observation suggests that the presence of methyl groups on the diamine precursor can disrupt the regular packing of polymer chains, resulting in lower melting points when compared to their unsubstituted counterparts.

Crystallinity and Morphology of Methyl-Substituted Polyoxamides

Research conducted on copolymers, including those derived from methyl-substituted diamines, also indicates a significant influence on crystallinity. For example, studies on copolymers of poly(hexamethylene oxamide) with m-xylylene diamine (PA62/MXD2) have shown that an increased content of the methyl-substituted diamine results in a decrease in melting temperature researchgate.net. Wide-angle X-ray diffraction (WAXD) investigations on other methyl-substituted polyoxamide copolymers have generally suggested that these materials possess high crystallinity, although specific details are contingent upon the precise composition and molecular structure tandfonline.com.

Influence of Methyl Side Chains on Polymer Conformation and Physical Properties

The steric bulk and electronic effects associated with methyl side chains can influence a range of physical properties:

Thermal Properties: The incorporation of methyl groups can lead to alterations in both glass transition temperatures (Tg) and melting temperatures (Tm). While specific data pertaining to methyl-substituted polyoxamides are detailed in sections 8.1.2 and 8.2, it is generally understood that the presence of side groups can impact chain mobility. For instance, in polythiophenes, methyl-branched side chains were observed to suppress chain mobility, resulting in elevated glass transition temperatures and diminished crystallization rates nsrrc.org.twntu.edu.tw.

Crystallinity and Morphology: As discussed in section 8.2, methyl side chains can disrupt the regular packing arrangements of polymer chains, potentially leading to less ordered crystalline structures or the formation of amorphous regions yamaguchi-u.ac.jpnsrrc.org.twntu.edu.tw. This disruption has a direct impact on properties such as mechanical strength and resistance to solvents.

Mechanical Properties: The conformational modifications induced by methyl side chains can influence the mechanical performance of the polymers. For example, in copolymers of poly(m-xylylene oxamide) and poly(2-methyl-1,5-pentaneoxamide), a sample with a 70/30 ratio exhibited a storage modulus of approximately 7.2 GPa at 25°C, outperforming poly(ε-caprolactam) (PA6), which displayed a storage modulus of 1.8 GPa tandfonline.com. This finding suggests that specific methyl substitutions can potentially enhance mechanical properties.

Table 1: Key Structural and Thermal Data for Poly(2-methyl-1,8-octamethyleneoxamide)

| Parameter | Value | Reference |

| Crystal Structure | Monoclinic | yamaguchi-u.ac.jpresearchgate.net |

| Lattice Parameter 'a' | 6.26 Å | yamaguchi-u.ac.jpresearchgate.net |

| Lattice Parameter 'b' | 8.80 Å | yamaguchi-u.ac.jpresearchgate.net |

| Lattice Parameter 'c' | 14.7 Å | yamaguchi-u.ac.jpresearchgate.net |

| Lattice Angle 'β' | 50.7° | yamaguchi-u.ac.jpresearchgate.net |

| NH–CH₂ Torsion Angle | Skew conformation (two distinct angles) | yamaguchi-u.ac.jp |

| Methyl Group Distribution | Random at β-sites | yamaguchi-u.ac.jpresearchgate.net |

Table 2: Influence of Methyl Substitution on Melting Temperature (Tm) in Copolymers

| Copolymer Composition | Melting Temperature (Tm) | Reference |

| Poly(m-xylylene oxamide) (PMXD2) | 346°C | tandfonline.com |

| PMXD2/PM52 (60/40) Copolymer | 277°C | tandfonline.com |

| PMXD2/PM52 (70/30) Copolymer | Not specified | tandfonline.com |

Compound List:

Methyl oxamide (B166460) (as a structural descriptor within polymers)

Poly(2-methyl-1,8-octamethyleneoxamide)

Dibutyl oxalate

2-methyl-1,8-octamethylenediamine

Poly(m-xylylene oxamide)

2-methyl-1,5-pentanediamine

Poly(hexamethylene oxamide)

m-xylylene diamine

Poly(pentamethylene oxamide)

1,5-pentanediamine

Poly(hexamethylene terephthalate/hexamethylene oxamide) alternating copolyamide (alt-PA6T/62)

hexamethylene diamine-terminated 6T6-diamine

Random copolyamide (ran-PA6T/62)

Poly(hexamethylene adipamide) (PA66)

Poly(ε-caprolactam) (PA6)

Poly(pentamethylene succinamide) (PA54)

Poly(pentamethylene hexanediamide) (PA56)

Poly(pentamethylene decanediamide) (PA510)

Poly(pentamethylene eicosanediamide) (PA520)

Poly(3-alkylthiophene)s (P3ATs)

Poly(3-hexylthiophene) (P3HT)

Poly(3-2-methylpentylthiophene) (P3MPT)

Poly(methylamide acrylate) (e.g., P(MAmEA), P(MAmPA), P(MAmBA))

4-Chloromethyl Styrene (CMS)

Methyl Methacrylate (MMA)

Methyl Acrylate (MA)

2-EthylHexyl Acrylate (EHA)

Polyglycine

Polyamides

Poly(decamethylene terephthalamide)

Poly(hexamethylene adipamide)

Polyamino acids

Polythiophene

Advanced Chemical Applications and Functional Derivatives

Methyl Oxamides as Precursors and Intermediates in Organic Synthesis

Methyl oxamides, particularly N,N'-dimethyl oxamide (B166460), serve as valuable precursors and intermediates in the synthesis of a diverse array of organic compounds. Their inherent structure, featuring amide linkages, makes them amenable to various chemical transformations, enabling the construction of more complex molecular architectures.

N,N'-dimethyl oxamide (CAS: 615-35-0) is recognized for its role in organic synthesis, where it can be utilized in the preparation of imidazole (B134444) drug intermediates and other heterocyclic organic compounds chemicalbook.com. The compound's chemical properties allow it to act as a synthon, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds. Research indicates that oxamide derivatives, in general, are employed as building blocks for synthesizing biologically active compounds and are valuable in coordination chemistry mdpi.comresearchgate.net. For instance, N,N'-disubstituted oxamides have been studied for their self-assembly behavior and participation in hydrogen bonding motifs, which are critical for crystal engineering and materials science researchgate.net.

The synthesis of specific heterocyclic compounds can leverage methyl oxamides. For example, N,N'-dithis compound has been noted as a precursor for imidazole derivatives chemicalbook.com. Furthermore, oxamide derivatives, in a broader sense, are utilized in the synthesis of various organic compounds, with their hydroxyl groups (in cases like N,N'-Bis(2-hydroxyethyl)oxamide) being exploited for further functionalization smolecule.comontosight.ai. While specific detailed research findings on "this compound" as a precursor for a wide range of complex molecules are still emerging, the established role of the oxamide scaffold in organic synthesis suggests significant potential for its methylated derivatives in creating diverse chemical structures.

Role in Advanced Materials Science

The structural features of methyl oxamides, particularly their capacity for hydrogen bonding and self-assembly, make them attractive components in advanced materials science, notably as organic gelators and constituents in specialized resins and plastics.

Organic Gelators

Oxamide derivatives have emerged as effective low molecular weight gelators (LMWGs) for various organic solvents and ionic liquids researchgate.netrsc.orgresearchgate.netresearchgate.netpsu.edu. These compounds self-assemble through non-covalent interactions, primarily hydrogen bonding, to form three-dimensional networks that can immobilize solvents, creating gels researchgate.netresearchgate.netnih.gov.

Research has explored mono-N-alkylated primary oxalamide derivatives as excellent LMWGs for organic solvents with varying polarities and hydrogen-bonding abilities mdpi.com. These derivatives demonstrate that structural modifications, such as the length and branching of alkyl tail-groups, can influence gelation behavior and properties like critical gelator concentration (CGC) and thermal stability mdpi.com. Bis(amino alcohol)oxamides have also been identified as efficient gelators for ionic liquids, with specific structural features of the amino alcohol substituents dictating their gelation propensity towards different ionic liquids rsc.org. For instance, (S,S)-bis(valinol)oxamide and (S,S)-bis(phenylalaninol)oxamide have shown significant gelation capabilities rsc.org. The ability of oxamide-based gelators to form gels with high ionic conductivity and mechanical strength makes them promising for applications in advanced electrochemical materials rsc.org.

Components in Specialized Resins and Plastics

Oxamide derivatives have found utility in the development of specialized resins and plastics, contributing to enhanced material properties. While direct incorporation of simple methyl oxamides into common polymers might be less documented, the oxamide moiety itself is a key component in various advanced polymeric materials.

Polyoxamides, a class of polyamides featuring an oxalyl unit in their backbone, exhibit desirable properties such as high chemical resistance, elevated melting temperatures, increased modulus, and UV light stability, coupled with low water absorption spe-stx.org. These characteristics make them suitable for applications in demanding industries like automotive and electronics, as well as for food packaging where dimensional stability is crucial spe-stx.orgresearchgate.net. For example, poly(pentamethylene oxamide) (PA52) has been synthesized and characterized, demonstrating high temperature resistance, excellent crystallizability, and low water absorption researchgate.netresearchgate.net. Copolymers incorporating oxamide units, such as poly(hexamethylene oxamide-co-m-xylene oxamide), have also been developed, showing comparable thermal stability to commercial polyamides and high crystallinity, making them suitable for applications requiring precise dimensional stability and thermal resistance researchgate.net.

Furthermore, oxamide-functionalized materials, such as oxamide-bridged alkoxysilanes, have been synthesized and used to create enzymatically degradable bridged silsesquioxane nanomaterials with high organic content mdpi.com. These functionalized materials offer a pathway to advanced composite materials with tailored properties.

Q & A

Q. What are the established synthetic routes for methyl oxamide, and how can experimental reproducibility be ensured?

this compound is typically synthesized via condensation reactions using oxalyl chloride or methyl oxalylacetate with amines. For example, parallel synthesis methods (e.g., generating 96 oxamide ligands via modular approaches) require precise stoichiometric control and purification via mass-directed HPLC to ensure product consistency . To enhance reproducibility:

- Document reaction conditions (temperature, solvent, catalysts) rigorously.

- Validate purity using techniques like NMR, HPLC, or mass spectrometry.

- Cross-reference synthetic protocols with prior studies on analogous oxamide derivatives .

Q. How can spectroscopic techniques (e.g., UV-Vis, fluorescence) characterize this compound’s excited-state properties?

this compound’s emission behavior is influenced by π-π* and n-π transitions. Key steps include:

- Comparing experimental spectra with computational models (e.g., CNDO/s or MO correlations) to identify low-energy electronic states .

- Benchmarking against structurally related compounds (e.g., cis/trans oxamide, parabanic acid) to assess stabilization energies (e.g., 9500–13500 cm⁻¹ shifts in π-π* states) .

- Resolving solvent effects on spectral shifts using time-resolved fluorescence or transient absorption spectroscopy.

Q. What analytical challenges arise in detecting this compound impurities, and how are they resolved?

High-polarity impurities like oxalic acid or oxamic acid co-elute with this compound in reversed-phase HPLC. Mitigation strategies include:

- Ion-exclusion chromatography with optimized mobile phases (e.g., low-pH buffers) to improve separation .

- Coupling with mass spectrometry (LC-MS) for selective ion monitoring .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s excited-state dynamics?

Discrepancies between experimental and theoretical data (e.g., emission energy mismatches) arise from approximations in computational methods. Solutions involve:

- Validating density functional theory (DFT) calculations with higher-level methods (e.g., CASSCF) for multi-reference states .

- Incorporating solvent effects via polarizable continuum models (PCM) to align computational predictions with experimental spectra .

Q. What methodological frameworks are recommended for studying this compound’s role in catalytic systems (e.g., CuI-mediated reactions)?

- Ligand Design: Screen this compound derivatives for electronic and steric effects using combinatorial libraries .

- Kinetic Profiling: Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-determining steps.

- Mechanistic Probes: Use isotopically labeled substrates (e.g., ¹⁸O) to trace oxygen transfer pathways in hydroxylation reactions .

Q. How should researchers address discrepancies in this compound’s stability under varying environmental conditions?

Conflicting stability data may stem from uncontrolled variables (humidity, light exposure). A systematic approach includes:

- Accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring to identify degradation products .

- Comparing thermodynamic stability (ΔG) via DSC/TGA to assess phase transitions or decomposition pathways.

Q. What strategies optimize this compound’s crystallography data quality for structural elucidation?

- Data Collection: Use high-resolution synchrotron sources for weakly diffracting crystals.

- Refinement: Employ SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve twinning or disorder .

- Validation: Cross-check with Cambridge Structural Database (CSD) entries for bond-length/angle consistency .

Methodological Guidelines

Q. How to design a robust literature review for this compound research?

- Scope: Prioritize primary sources (e.g., synthesis protocols in peer-reviewed journals) over reviews .

- Gaps Identification: Highlight unresolved questions (e.g., mechanistic ambiguities in catalytic applications) .

- Critical Analysis: Contrast findings across studies (e.g., divergent spectroscopic assignments) to define research objectives .

Q. What criteria ensure ethical and reproducible reporting of this compound research?

- Data Transparency: Publish raw datasets (e.g., crystallography .cif files) as supplementary materials .

- Reproducibility: Detail experimental parameters (e.g., HPLC gradients, NMR acquisition times) .

- Conflict Resolution: Address contradictory results by revisiting experimental conditions (e.g., purity checks, control experiments) .

Tables for Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.